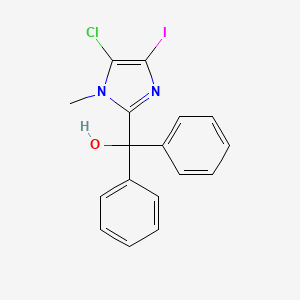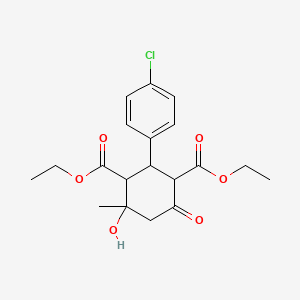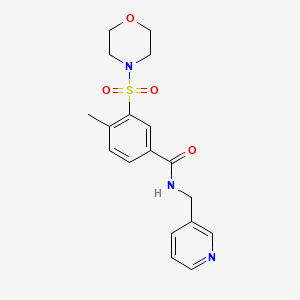
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol, also known as CIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CIM is a member of the imidazole family and has a unique structure that makes it an interesting subject for research.
Wirkmechanismus
The mechanism of action of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol is not fully understood, but it is believed that its unique structure allows it to interact with biological molecules such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and antifungal properties. It has also been shown to bind to certain receptors, which may contribute to its potential use in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, which may be due to its ability to disrupt the activity of enzymes involved in cell wall synthesis. This compound has also been shown to inhibit the growth of cancer cells in vitro, which may be due to its ability to bind to certain receptors involved in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a unique structure that makes it an interesting subject for research. However, this compound also has limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, this compound has not been extensively studied in animal models, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol. One potential area of research is the development of this compound-based antimicrobial and antifungal agents. Another potential area of research is the investigation of this compound's potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand this compound's mechanism of action and potential therapeutic applications, particularly in cancer treatment.
Synthesemethoden
The synthesis of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol involves the reaction of 4-iodo-5-chloro-1-methylimidazole with benzophenone in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of this compound. The purity of the compound can be improved by recrystallization in a suitable solvent.
Wissenschaftliche Forschungsanwendungen
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been used in various scientific research studies due to its unique structure and potential applications. It has been investigated for its antimicrobial, antifungal, and antiviral properties. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential use as a catalyst in organic synthesis.
Eigenschaften
IUPAC Name |
(5-chloro-4-iodo-1-methylimidazol-2-yl)-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClIN2O/c1-21-14(18)15(19)20-16(21)17(22,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDCRGKLIMQPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171624.png)
![8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)

![N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5171653.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5171658.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5171661.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)
![N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5171720.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)
![3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171735.png)